5-Fluoro-2-(methylthio)pyrimidin-4-ol

Description

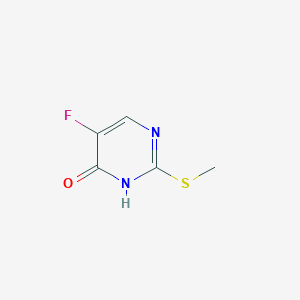

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCLCCQOVQNZLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-92-8 |

Source

|

| Record name | 5-Fluoro-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

This guide provides an in-depth exploration of the synthetic pathways leading to 5-Fluoro-2-(methylthio)pyrimidin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The fluorinated pyrimidine scaffold is a privileged structure in numerous therapeutic agents, and the strategic introduction of fluorine and a methylthio group can profoundly influence the molecule's metabolic stability, binding affinity, and overall pharmacological profile.

This document is intended for researchers, medicinal chemists, and process development scientists. It will detail the core synthetic strategies, explain the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and scale-up.

Introduction: The Significance of Fluorinated Pyrimidines

Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry. The introduction of fluorine can lead to enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic properties.[1][2] The pyrimidine ring system is also a cornerstone of many biologically active compounds, including anticancer and antiviral drugs.[1][3][4] 5-Fluorouracil, a widely used chemotherapeutic agent, is a testament to the power of fluorinated pyrimidines in medicine.[3][4] The target molecule, this compound, combines these key features, making it a valuable building block for the synthesis of novel drug candidates.

Primary Synthetic Pathway: Cyclocondensation of Diethyl 2-Fluoromalonate with S-Methylisothiourea

The most direct and convergent approach to the synthesis of this compound involves the cyclocondensation of a fluorinated three-carbon building block, diethyl 2-fluoromalonate, with S-methylisothiourea. This method is a variation of the classical pyrimidine synthesis, which has been successfully employed for a wide range of substituted pyrimidines.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed condensation mechanism. The base, typically a sodium alkoxide, deprotonates the S-methylisothiourea, which then acts as a binucleophile, attacking the carbonyl carbons of the diethyl 2-fluoromalonate. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the pyrimidine ring. The presence of the fluorine atom at the 5-position is introduced early in the synthesis, avoiding potentially harsh and non-selective late-stage fluorination reactions.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Diethyl 2-fluoromalonate

-

S-Methylisothiourea sulfate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add S-methylisothiourea sulfate (1.0 equivalent) and diethyl 2-fluoromalonate (1.05 equivalents) sequentially at room temperature.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify to pH 3-4 with concentrated hydrochloric acid.

-

Isolation: The precipitate formed is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary

| Parameter | Value |

| Reactants | Diethyl 2-fluoromalonate, S-Methylisothiourea |

| Base | Sodium Ethoxide |

| Solvent | Ethanol |

| Reaction Time | 4-6 hours |

| Temperature | Reflux (approx. 78 °C) |

| Typical Yield | 70-85% |

| Purity | >98% after recrystallization |

Alternative Synthetic Pathway: Synthesis from a Pre-formed Fluorinated Building Block

An alternative and increasingly popular approach involves the use of pre-synthesized fluorinated building blocks, such as potassium (Z)-2-cyano-2-fluoroethenolate.[1] This method offers mild reaction conditions and can lead to high yields of the desired fluorinated pyrimidines.

Mechanistic Rationale

In this pathway, the potassium (Z)-2-cyano-2-fluoroethenolate acts as the fluorinated three-carbon synthon. It undergoes a cyclocondensation reaction with S-methylisothiourea. The reaction proceeds through a nucleophilic attack of the S-methylisothiourea on the cyano group, followed by intramolecular cyclization and subsequent tautomerization to yield an amino-pyrimidine intermediate. This intermediate can then be hydrolyzed to the desired pyrimidin-4-ol.

Experimental Workflow Diagram

Caption: Alternative synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Potassium (Z)-2-cyano-2-fluoroethenolate

-

S-Methylisothiourea hemisulfate

-

Methanol

-

Deionized water

-

Hydrobromic acid (HBr)

Procedure:

-

Cyclocondensation: Dissolve potassium (Z)-2-cyano-2-fluoroethenolate (1.0 equivalent) and S-methylisothiourea hemisulfate (1.1 equivalents) in a mixture of methanol and water. Stir the reaction mixture at room temperature for 12-24 hours.

-

Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure, and the resulting solid, 5-fluoro-2-(methylthio)pyrimidin-4-amine, is collected.[1]

-

Hydrolysis: The crude 5-fluoro-2-(methylthio)pyrimidin-4-amine is then heated in concentrated hydrobromic acid.[1] The progress of the hydrolysis can be monitored by TLC or LC-MS.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

Purification: Recrystallization from a suitable solvent may be required to obtain the final product with high purity.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through in-process controls and characterization of the final product.

-

In-Process Controls: Monitoring the reaction progress by TLC or LC-MS ensures that the reaction proceeds to completion and helps in identifying the formation of any byproducts.

-

Product Characterization: The identity and purity of the final product, this compound, should be confirmed by a battery of analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point Analysis: As a preliminary indicator of purity.

-

Conclusion

The synthesis of this compound can be reliably achieved through a classical cyclocondensation reaction of diethyl 2-fluoromalonate with S-methylisothiourea. This method offers good yields and utilizes readily available starting materials. An alternative pathway using a pre-formed fluorinated building block provides a milder route, which may be advantageous for sensitive substrates. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development program. The analytical validation of the final product is crucial to ensure its quality and suitability for subsequent applications.

References

-

Schulze, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 567-573. [Link]

-

Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds. Nature, 179(4561), 663-666. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(16), 3584. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 114(5), 2569-2616. [Link]

-

Jadhav, S. B., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11), 3291. [Link]

Sources

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Introduction

Derivatives of pyrimidine are foundational scaffolds in the development of therapeutic agents, particularly in oncology.[1] These compounds frequently function as antimetabolites, interfering with the synthesis of nucleic acids, which are essential for the proliferation of rapidly dividing cancer cells.[2][3] 5-Fluorouracil (5-FU) is a well-established pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[4][5] This guide will provide a detailed technical overview of the hypothesized mechanism of action for a related but distinct molecule: 5-Fluoro-2-(methylthio)pyrimidin-4-ol.

Given the structural similarities to 5-FU, it is proposed that this compound acts as a prodrug that, upon intracellular activation, disrupts DNA and RNA synthesis. The presence of the 5-fluoro substituent is a strong indicator of a mechanism involving the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[3][6] The 2-(methylthio) group may influence the compound's metabolic stability, cellular uptake, and target engagement.[7][8] This document will delineate the putative metabolic activation pathway, the molecular targets, and the downstream cytotoxic effects. Furthermore, it will provide a comprehensive set of experimental protocols to rigorously validate this proposed mechanism of action.

Proposed Mechanism of Action

The central hypothesis is that this compound exerts its anticancer effects through a multi-pronged attack on nucleic acid metabolism, mirroring the well-documented action of 5-fluorouracil.[1][9] This involves intracellular conversion to active metabolites that subsequently inhibit key enzymes and are incorporated into DNA and RNA.

Metabolic Activation Pathway

It is postulated that this compound undergoes a series of enzymatic conversions to become pharmacologically active. This pathway likely involves phosphoribosylation and subsequent phosphorylation events. A key initial step is the conversion to a ribonucleotide by orotate phosphoribosyltransferase (OPRT), an enzyme crucial for the activation of 5-FU.[10][11]

Caption: Proposed metabolic activation of this compound.

Molecular Targets and Cytotoxic Effects

The activated metabolites are hypothesized to exert their cytotoxic effects through three primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2-(methylthio)deoxyuridine monophosphate (F-S-dUMP) is predicted to be a potent inhibitor of thymidylate synthase.[12] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, it blocks the conversion of dUMP to dTMP.[13] This leads to a depletion of the thymidine nucleotide pool, which is essential for DNA synthesis and repair, ultimately causing "thymineless death" in rapidly proliferating cancer cells.[2]

-

Incorporation into RNA: The triphosphate metabolite, 5-fluoro-2-(methylthio)uridine triphosphate (F-S-UTP), can be incorporated into RNA in place of uridine triphosphate.[3][14] This fraudulent incorporation is expected to disrupt RNA processing, maturation, and function, leading to widespread cellular dysfunction.[15]

-

Incorporation into DNA: The deoxyribonucleotide metabolite, 5-fluoro-2-(methylthio)deoxyuridine triphosphate (F-S-dUTP), can be incorporated into DNA.[3][14] This event can lead to DNA fragmentation and instability, triggering apoptosis.

Caption: Hypothesized molecular targets and downstream effects.

Experimental Validation Protocols

To substantiate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a framework for this validation.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture a panel of cancer cell lines (e.g., colorectal, breast, pancreatic) in their recommended media.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control and a positive control (e.g., 5-FU).

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

| Cell Line | Tissue of Origin | Putative IC50 Range (µM) |

| HT-29 | Colon | 1 - 50 |

| MCF-7 | Breast | 1 - 50 |

| PANC-1 | Pancreas | 5 - 100 |

Thymidylate Synthase Inhibition Assay

Objective: To directly measure the inhibitory effect of the compound's metabolites on thymidylate synthase activity.

Methodology:

-

Metabolite Synthesis: Chemically synthesize or enzymatically generate the putative active metabolite, F-S-dUMP.

-

Enzyme Source: Use purified recombinant human thymidylate synthase.

-

Inhibition Assay: Perform a spectrophotometric assay that measures the conversion of dUMP to dTMP. Incubate the enzyme with varying concentrations of F-S-dUMP.

-

Data Analysis: Determine the IC50 of F-S-dUMP for thymidylate synthase inhibition.

Analysis of Intracellular Metabolites

Objective: To identify and quantify the intracellular metabolites of this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with the compound for various time points.

-

Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water).

-

LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its phosphorylated metabolites.

-

Data Comparison: Compare the metabolite profile to that of cells treated with 5-FU.

Quantification of Nucleic Acid Incorporation

Objective: To determine the extent of incorporation of the fluorinated pyrimidine into RNA and DNA.

Methodology:

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

-

Cell Treatment and Nucleic Acid Isolation: Treat cells with the radiolabeled compound, then isolate total RNA and DNA.

-

Scintillation Counting: Quantify the amount of radioactivity incorporated into the nucleic acid fractions.

-

Data Normalization: Normalize the incorporated radioactivity to the total amount of RNA or DNA.

Experimental Workflow Diagram

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Conclusion

The proposed mechanism of action for this compound is strongly rooted in the well-established pharmacology of 5-fluorouracil. The presence of the 5-fluoro group strongly suggests an interaction with thymidylate synthase, while the overall pyrimidine scaffold points towards a role as a nucleic acid antimetabolite. The 2-(methylthio) substitution offers an intriguing modification that may modulate the compound's potency, selectivity, or pharmacokinetic profile.

The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and validation of this hypothesized mechanism. Successful execution of these studies will not only elucidate the precise molecular workings of this compound but also contribute to the broader understanding of pyrimidine analog chemistry in the context of cancer drug development. The insights gained will be invaluable for the rational design of future anticancer agents with improved efficacy and reduced toxicity.

References

-

Fluorouracil - Wikipedia.

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology, 21(14), 2737-2754.

-

Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., & Pinedo, H. M. (1994). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Cancer Treatment and Research, 70, 99-122.

-

Grem, J. L. (1990). Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Investigational New Drugs, 8(3), 249-258.

-

What is the mechanism of Fluorouracil? - Patsnap Synapse. (2024, July 17).

-

How 5-fluorouracil acts - Europub.

-

Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (1995). Fluorouracil: biochemistry and pharmacology. Seminars in Oncology, 22(5 Suppl 11), 1-14.

-

Nakamura, H., & Su, T. L. (2018). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 10(10), 360.

-

van der Wilt, C. L., Smid, K., Aherne, G. W., Noordhuis, P., Peters, G. J. (1997). Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. Journal of Clinical Oncology, 15(6), 2326-2333.

-

Wilson, P. M., & LaBonte, M. J. (2008). Thymidylate synthase and 5-fluorouracil: a cautionary tale. Cancer Biology & Therapy, 7(4), 593-595.

-

Showalter, S. L., Showalter, T. N., Witkiewicz, A., Havens, R., Kennedy, P., Hucl, T., Kern, S. E., Yeo, C. J., & Brody, J. R. (2008). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: is it time to move forward?. Cancer Biology & Therapy, 7(7), 986-994.

-

Peters, G. J., van der Wilt, C. L., van Triest, B., & Pinedo, H. M. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 194-205.

-

Ichikawa, W., Uetake, H., Shirota, Y., Yamada, H., Takahashi, T., Nihei, Z., Sugihara, K., & Sasaki, T. (2006). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Oncology Reports, 16(4), 715-720.

-

Vodenkova, S., Buchler, T., Cervena, K., Veskrnova, V., Vodicka, P., & Vymetalkova, V. (2020). 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics, 206, 107447.

-

Diasio, R. B., & Harris, B. E. (1989). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Cancer Network, 12(Suppl 7), 13-18.

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Frontiers in Chemistry, 10, 989938.

-

Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.

-

Mechanism of action of pyrimidine analogues. - ResearchGate.

-

Paronik, V. A., & Matiichuk, V. S. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.

-

Pontiki, E., Hadjipavlou-Litina, D., & Karakasili, T. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296.

-

Paronik, V. A., & Matiichuk, V. S. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272.

-

Gieroba, P., Sławiński, J., & Kawiak, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2095.

-

El-Sayed, W. A., Ali, O. M., & Abd-Allah, W. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences, 9(2), 1-10.

-

THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY - Jetir.Org.

-

Kumar, S., & Narasimhan, B. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2).

Sources

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. Fluorouracil - Wikipedia [en.wikipedia.org]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 10. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. How 5-fluorouracil acts - Europub [europub.co.uk]

biological activity of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted , a novel heterocyclic compound with significant therapeutic potential. Drawing upon established structure-activity relationships of fluorinated pyrimidines and methylthio-substituted heterocycles, this document elucidates the probable mechanisms of action, potential applications in oncology and virology, and detailed experimental protocols for validating these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of pyrimidine-based therapeutics.

Introduction: The Rationale for Investigating this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The strategic placement of specific functional groups on the pyrimidine ring can profoundly influence its biological activity. The subject of this guide, this compound, combines three key pharmacophores: a 5-fluoropyrimidine core, a 2-methylthio group, and a 4-ol (or its tautomeric 4-oxo) functionality. This unique combination suggests a high probability of significant biological activity, particularly in the realms of anticancer and antiviral therapies.

The inclusion of a fluorine atom at the 5-position is a well-established strategy in the design of anticancer drugs.[3][4] This modification can enhance metabolic stability and alter the electronic properties of the molecule, often leading to potent enzyme inhibition.[3] The 2-methylthio group is also a common feature in bioactive compounds and can contribute to receptor binding and modulation of enzyme activity.[5][6] This guide will dissect the potential contributions of each of these structural features to the overall biological profile of this compound and propose a roadmap for its experimental investigation.

Predicted Biological Activities and Underlying Mechanisms

Based on the extensive literature on related pyrimidine derivatives, we can postulate several key biological activities for this compound.

Anticancer Activity: A Focus on Thymidylate Synthase Inhibition

The 5-fluoropyrimidine moiety is the cornerstone of the widely used anticancer drug 5-fluorouracil (5-FU). The primary mechanism of action of 5-FU involves its metabolic conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which acts as a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

It is highly probable that this compound, after appropriate intracellular activation, could act as an inhibitor of TS. The 5-fluoro substituent is key to this activity.

Proposed Mechanism of Action: Thymidylate Synthase Inhibition

Caption: Proposed mechanism of anticancer activity via thymidylate synthase inhibition.

Antiviral Activity: Targeting Viral Replication

Fluorinated nucleoside analogues have demonstrated significant antiviral activity against a range of viruses.[7][8] The mechanism often involves the inhibition of viral DNA or RNA polymerases. After intracellular phosphorylation to its triphosphate form, a nucleoside analogue can be incorporated into the growing viral nucleic acid chain, leading to chain termination. While this compound is not a nucleoside itself, it could serve as a prodrug that is subsequently converted to a nucleoside analogue or interfere with pyrimidine biosynthesis, thereby depleting the nucleotide pools necessary for viral replication.[9]

Derivatives of 2-methylthio-pyrimidines have also been investigated for their antiviral properties, for instance, against the tobacco mosaic virus.[6] This suggests that the 2-methylthio group may contribute to the antiviral profile of the target compound.

Proposed Mechanism of Action: Inhibition of Viral Replication

Caption: Potential antiviral mechanisms of this compound.

In Vitro Experimental Protocols

To empirically validate the predicted biological activities, a series of well-defined in vitro experiments are necessary.

Anticancer Activity Assessment

3.1.1. Cell Viability Assay

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

3.1.2. Thymidylate Synthase Inhibition Assay

-

Objective: To directly measure the inhibitory effect of the compound on TS activity.

-

Methodology:

-

Enzyme Source: Use recombinant human thymidylate synthase.

-

Assay Principle: Monitor the conversion of dUMP to dTMP spectrophotometrically.

-

Procedure: Incubate the enzyme with dUMP, the cofactor N5,N10-methylenetetrahydrofolate, and varying concentrations of the test compound.

-

Detection: Measure the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.

-

Data Analysis: Determine the IC50 value for TS inhibition.

-

Antiviral Activity Assessment

3.2.1. Plaque Reduction Assay

-

Objective: To quantify the inhibition of viral replication.

-

Methodology:

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus).

-

Infection: Infect the cell monolayer with a known titer of the virus.

-

Treatment: After viral adsorption, overlay the cells with a medium containing different concentrations of the test compound.

-

Plaque Formation: Incubate the plates until viral plaques (zones of cell death) are visible.

-

Quantification: Stain the cells and count the number of plaques.

-

Data Analysis: Calculate the EC50 value (the concentration that reduces the number of plaques by 50%).

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the proposed experiments, providing a framework for data interpretation.

| Assay | Cell Line / Enzyme | Parameter | Hypothetical Value |

| Cell Viability | MCF-7 (Breast Cancer) | IC50 | 5 µM |

| Cell Viability | HCT-116 (Colon Cancer) | IC50 | 8 µM |

| Cell Viability | HaCaT (Normal Keratinocytes) | IC50 | > 100 µM |

| Enzyme Inhibition | Human Thymidylate Synthase | IC50 | 0.5 µM |

| Plaque Reduction | Herpes Simplex Virus-1 | EC50 | 10 µM |

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1]

-

5-Fluoro Group: Essential for the predicted anticancer activity via TS inhibition. Replacement with other halogens or a hydrogen atom is expected to significantly reduce or abolish this activity.

-

2-Methylthio Group: This group can influence the compound's lipophilicity and its interaction with target enzymes. Modifications to the alkyl chain (e.g., ethyl, propyl) could modulate potency and selectivity.

-

4-Ol/4-Oxo Group: This group is crucial for the tautomerism that may be important for binding to the active site of target enzymes. Esterification or etherification of this group would likely alter the biological activity profile.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features strongly suggest potential anticancer and antiviral activities, primarily through the inhibition of key enzymes in nucleotide metabolism and viral replication. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses.

Future research should focus on:

-

Synthesis and Characterization: The first step is the chemical synthesis and full characterization of the compound.

-

In Vitro and In Vivo Testing: Comprehensive evaluation of its biological activity in a broader range of cancer cell lines and viral strains, followed by in vivo studies in animal models.

-

Mechanism of Action Studies: Detailed biochemical and molecular biology studies to elucidate the precise mechanisms of action.

-

Lead Optimization: Synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties.

This in-depth analysis provides a solid foundation for initiating a drug discovery program centered on this compound, a molecule with the potential to address unmet needs in oncology and infectious diseases.

References

-

Ajmera, N., et al. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry, 1980. Available from: [Link]

-

Furman, P. A., et al. In vivo antiviral activity and pharmacokinetics of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine in woodchuck hepatitis virus-infected woodchucks. Antimicrobial Agents and Chemotherapy, 1995. Available from: [Link]

-

[Antitumor effects of 5-fluorouracil-bound organic silicon compound]. Gan To Kagaku Ryoho, 1991. Available from: [Link]

-

Głowacka, I. E., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 2022. Available from: [Link]

-

Fallon, K. J., et al. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 2017. Available from: [Link]

-

De Clercq, E. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 2005. Available from: [Link]

-

Abdel-Wahab, B. F., et al. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024. Available from: [Link]

-

PubChem. 5-Fluoro-2-methoxy-4-(methylthio)pyridine. Available from: [Link]

-

Black, R. M., et al. 2-(Alkylthio)pyrimidin-4-ones as Novel, Reversible Inhibitors of Lipoprotein-Associated Phospholipase A2. Bioorganic & Medicinal Chemistry Letters, 2000. Available from: [Link]

-

McGuigan, C., et al. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Bioorganic & Medicinal Chemistry Letters, 2000. Available from: [Link]

-

Kavitha, S., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 2022. Available from: [Link]

-

Ouyang, G., et al. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 2015. Available from: [Link]

-

Zarubaev, V. V., et al. The Antiviral Activity of Trifluoromethylthiolane Derivatives. Chemistry Proceedings, 2022. Available from: [Link]

-

Gangjee, A., et al. 5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates as thymidylate synthase inhibitors and antitumor agents. Journal of Medicinal Chemistry, 2005. Available from: [Link]

-

Solar, M., et al. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 2023. Available from: [Link]

-

Hruby, D. E., et al. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. Antiviral Research, 2005. Available from: [Link]

-

Al-Tamimi, W. H. Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 2020. Available from: [Link]

-

Patel, K. S., et al. A Review on Synthesis and Biological Activities of Pyrimidine Derivatives. International Journal of Pharmacy and Biological Sciences, 2012. Available from: [Link]

-

Gangjee, A., et al. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 2008. Available from: [Link]

-

Głowacka, I. E., et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 2022. Available from: [Link]

-

Tang, S., et al. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. Available from: [Link]

-

Gangjee, A., et al. 2,4-Diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines as novel classical and nonclassical antifolates as potential dual thymidylate synthase and dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry, 2010. Available from: [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Alkylthio)pyrimidin-4-ones as novel, reversible inhibitors of lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo antiviral activity and pharmacokinetics of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine in woodchuck hepatitis virus-infected woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-(methylthio)pyrimidin-4-ol Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position, a modification famously employed in the anticancer drug 5-fluorouracil (5-FU), can dramatically alter the biological properties of these molecules. This guide delves into the synthesis, biological evaluation, and potential therapeutic applications of a specific class of fluorinated pyrimidines: 5-Fluoro-2-(methylthio)pyrimidin-4-ol and its derivatives. This document provides a comprehensive overview for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics, with a focus on anticancer, antimicrobial, and antiviral applications.

Introduction: The Significance of Fluorinated Pyrimidines

Pyrimidine analogs are a crucial class of compounds in pharmacology, primarily due to their structural similarity to the nucleobases of DNA and RNA.[1][2] This similarity allows them to act as antimetabolites, interfering with nucleic acid synthesis and repair, a mechanism powerfully exploited in cancer chemotherapy.[3][4] The archetypal fluorinated pyrimidine, 5-fluorouracil (5-FU), has been a mainstay in the treatment of solid tumors for decades.[4] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[3]

The focus of this guide, this compound, introduces a 2-methylthio group to the 5-fluoropyrimidine core. This addition is not merely an incremental change; the methylthio group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to altered biological activity and a more favorable therapeutic profile. This guide will explore the synthetic strategies to access this core structure and its analogs, detail the methodologies for evaluating their biological potential, and discuss the structure-activity relationships that govern their efficacy.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[5] Understanding these structure-activity relationships (SAR) is critical for the rational design of more potent and selective drug candidates.

The Role of the 5-Fluoro Substituent

The fluorine atom at the C5 position is a key pharmacophore. Its strong electron-withdrawing nature can influence the acidity of the N1 and N3 protons and the reactivity of the pyrimidine ring. In the context of anticancer activity, the 5-fluoro group is essential for the mechanism-based inhibition of thymidylate synthase by the active metabolite of 5-FU.

The Influence of the 2-(Methylthio) Group

The 2-(methylthio) group is known to modulate the biological activity of pyrimidine derivatives.[6][7] It can serve as a leaving group in nucleophilic substitution reactions, allowing for further derivatization. Furthermore, its presence can enhance binding to target enzymes and influence the compound's pharmacokinetic properties. In some contexts, the methylthio group has been associated with analgesic and anti-inflammatory activities.[6]

Modifications at the 4- and 6-Positions

Derivatization at the 4- and 6-positions of the pyrimidine ring offers a rich avenue for SAR exploration. The 4-ol group can exist in tautomeric equilibrium with the 4-oxo form (pyrimidinone). Alkylation or acylation of this group can lead to prodrugs with altered solubility and bioavailability. Substitutions at the 6-position can also significantly impact biological activity.

Caption: Key structural features influencing the biological activity of this compound derivatives.

Synthesis Strategies

The synthesis of this compound and its analogs can be achieved through cyclocondensation reactions, a common method for constructing the pyrimidine ring.[1]

Proposed Synthetic Route for this compound

A plausible synthetic route involves the cyclocondensation of a fluorinated three-carbon building block with S-methylisothiourea. A key intermediate could be a fluoro-substituted β-ketoester or a related activated species.

Step-by-Step Protocol:

-

Preparation of the Fluorinated Precursor: A suitable starting material, such as ethyl 2-fluoroacetoacetate, can be synthesized or obtained commercially.

-

Cyclocondensation Reaction: The fluorinated precursor is reacted with S-methylisothiourea sulfate in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux to drive the condensation and ring closure.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis of the core scaffold.

Biological Evaluation

A comprehensive in vitro evaluation is essential to determine the therapeutic potential of newly synthesized this compound derivatives.

Anticancer Activity

a. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[8]

-

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.[9][10]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., 5-FU or doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[11]

-

b. Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.

c. Cell Cycle Analysis: Flow cytometry can also be used to analyze the effect of the compounds on the cell cycle distribution, identifying potential arrest at specific phases (e.g., G1, S, or G2/M).

| Compound Class | Cancer Cell Line | Typical IC50 Range (µM) |

| Pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 |

| MCF-7 (Breast) | 0.15 - 25.8 | |

| A549 (Lung) | 0.11 - 19.3 | |

| Thiazolo[5,4-d]pyrimidine Derivatives | MGC-803 (Gastric) | < 10 |

Table 1: Representative IC50 values for various pyrimidine derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.[8][12]

Antimicrobial and Antiviral Activity

a. Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using broth microdilution methods.[13][14]

b. Antiviral Assays: The antiviral activity can be assessed by measuring the inhibition of virus-induced cytopathic effects in cell culture. For example, activity against Tobacco Mosaic Virus (TMV) can be evaluated using the half-leaf method.[15] The potential for activity against human viruses such as Herpes Simplex Virus (HSV) or influenza can also be explored in appropriate cell-based models.[2][16]

Potential Mechanisms of Action

The mechanism of action of this compound derivatives is likely to be multifactorial, drawing from the established activities of fluoropyrimidines and 2-methylthiopyrimidines.

a. Inhibition of Thymidylate Synthase: Similar to 5-FU, these compounds, after metabolic activation to the corresponding nucleotide, may inhibit thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair.

b. Incorporation into Nucleic Acids: The fluorinated pyrimidine core could be anabolized and incorporated into both RNA and DNA, leading to errors in transcription and translation, and ultimately, cell death.

c. Other Potential Targets: The 2-(methylthio) group may confer activity against other cellular targets. For instance, some pyrimidine derivatives have been shown to inhibit protein kinases or other enzymes involved in cell signaling pathways.[17]

Caption: A putative mechanism of action for this compound derivatives as anticancer agents.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with the potential for broad biological activity. The combination of the 5-fluoro and 2-methylthio substituents on the pyrimidine core offers a unique opportunity for the development of novel therapeutics. Future research should focus on the synthesis of a diverse library of analogs to establish robust structure-activity relationships. In-depth mechanistic studies will be crucial to identify the specific cellular targets and pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate their efficacy and safety profiles, paving the way for potential clinical development. The exploration of this chemical space holds significant promise for the discovery of next-generation anticancer, antimicrobial, and antiviral agents.

References

-

Anticancer drugs. (n.d.). Retrieved from [Link]

-

Chouliaras, G., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(15), 4635. [Link]

-

Żesławska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(7), 3839. [Link]

-

A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria, 25(2). [Link]

-

El-Sayed, N. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(13), 5087. [Link]

-

Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(3), 487–494. [Link]

-

Solomon, V. R., et al. (2007). Design and Synthesis of 2-Methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as Analgesic, Anti-Inflammatory and Antibacterial Agents. Medicinal Chemistry, 3(1), 67-73. [Link]

-

Li, P., et al. (2020). Synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][3][8][11]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(4), 324-329. [Link]

-

Pospíšil, J., et al. (2020). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. The Journal of Organic Chemistry, 85(8), 5372-5381. [Link]

-

Synthesis of Novel Derivatives on the Basis of 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines and Their Preliminary Biological Evaluation. (2012). Journal of the Chinese Chemical Society, 59(1), 75-81. [Link]

-

De Clercq, E., et al. (1989). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Molecular Pharmacology, 36(2), 327-334. [Link]

-

Li, G., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(18), 10185-10192. [Link]

-

Cyclocondensation Reations of 3‐Amino‐1,2,4‐triazole with 3‐(Benzylidene)‐6‐fluoro‐thiochroman‐4‐ones to Tetracyclically Fused Dihydropyrimidines and Pyrimidines. (n.d.). Retrieved from [Link]

-

Jubeen, F., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Saudi Pharmaceutical Journal, 27(7), 999-1008. [Link]

-

Wang, S., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3363-3367. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high resolution spectroscopy for the analysis of complex molecular mixtures. Biogeosciences, 10, 5425-5450. [Link]

-

Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry, 15(4), 339-366. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 1(6), 3017-3022. [Link]

-

Sharma, R., et al. (2014). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Medicinal Chemistry Research, 23(8), 3674-3684. [Link]

-

Ouyang, G., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(9), 1901-1904. [Link]

-

Sienkiewicz, M., et al. (2014). In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates. Journal of Essential Oil Research, 26(3), 212-218. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). Chemistry Proceedings, 12(1), 41. [Link]

-

Cai, J., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2450-2458. [Link]

-

Patil, M., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie, 356(7), e2300103. [Link]

-

Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 484-498. [Link]

-

Kiselev, O. I., et al. (2012). Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication. Antimicrobial Agents and Chemotherapy, 56(8), 4148-4155. [Link]

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Retrieved from [Link]

-

Kaspersen, S. J., et al. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Journal of Medicinal Chemistry, 50(12), 2745-2755. [Link]

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2018). Figshare. [Link]

-

De Clercq, E. (2014). Antiviral Agents. In Reference Module in Biomedical Sciences. Elsevier. [Link]

-

Palace-Berl, F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry, 144, 335-349. [Link]

-

Yoneda, F., et al. (1982). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 765-769. [Link]

-

Proposed mechanism for the cyclocondensation reaction between... (n.d.). Retrieved from [Link]

-

Sławiński, J., et al. (2018). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 23(11), 2949. [Link]

-

Sławiński, J., et al. (2018). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 23(11), 2949. [Link]

-

Brinson, R. G., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(5), 973. [Link]

-

Aly, H. M., et al. (2016). Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine. Molecules, 21(10), 1369. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Pharmaceuticals, 16(6), 856. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives | MDPI [mdpi.com]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial testing of 5-fluorouracil derivatives [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

5-Fluoro-2-(methylthio)pyrimidin-4-ol as a kinase inhibitor

An In-Depth Technical Guide to the Evaluation of 5-Fluoro-2-(methylthio)pyrimidin-4-ol as a Putative Kinase Inhibitor

Abstract

The dysregulation of protein kinase signaling is a fundamental driver of numerous human diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and establish critical hydrogen bonding interactions within the kinase hinge region.[1][2] This guide provides a comprehensive technical framework for the investigation of this compound, a novel pyrimidine derivative, as a potential kinase inhibitor. While direct evidence of this specific molecule's activity is not yet broadly published, its structural features warrant a thorough evaluation. We present a logical, field-proven workflow, from initial biochemical screening to cell-based characterization and mechanistic studies, designed to rigorously assess its potential as a therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Pyrimidine Scaffold as a Foundation for Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability. The human genome encodes over 500 kinases, and their aberrant activity is a hallmark of many pathologies. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is an area of intense research.

The pyrimidine nucleus is a recurring motif in successful kinase inhibitors.[3] Its nitrogen atoms can act as hydrogen bond acceptors, effectively competing with endogenous ATP for binding to the highly conserved hinge region of the kinase active site.[1] Substitutions at various positions on the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, possesses several features that make it an intriguing candidate for kinase inhibition:

-

5-Fluoro Substitution: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability.

-

2-Methylthio Group: This group can project into a hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity.

-

4-Hydroxyl Group: This group can exist in tautomeric equilibrium with the keto form (pyrimidin-4-one), providing opportunities for additional hydrogen bonding interactions.

This guide will outline a systematic approach to unlock the potential of this molecule.

Synthesis of this compound

A robust and scalable synthetic route is paramount for any drug discovery campaign. While multiple synthetic strategies for fluorinated pyrimidines exist, a common approach involves the cyclocondensation of a suitable precursor with an amidine.[4]

Proposed Synthetic Pathway

A plausible synthesis of this compound could be achieved through a multi-step process, which is a common strategy for creating substituted pyrimidines.[4]

Initial Evaluation: Kinase Panel Screening

The first critical step in characterizing a putative kinase inhibitor is to understand its target landscape. A broad kinase panel screen is the most efficient method to identify potential primary targets and assess initial selectivity.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to identify any significant inhibitory activity.

-

Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins Discovery, Reaction Biology) that offers a broad selection of purified kinases (e.g., the DiscoverX KINOMEscan™ platform). These platforms typically employ binding assays to measure the interaction of the test compound with the kinase.

-

Data Analysis: The results are usually reported as percent inhibition relative to a control. A common threshold for a "hit" is >90% inhibition at the screening concentration.

Interpreting the Results

The outcome of this screen will guide the subsequent steps. A highly selective compound that potently inhibits one or a few kinases is a strong candidate for further development.[2] Conversely, a compound that inhibits a large number of kinases may be less desirable due to the potential for off-target effects, though it could be considered for indications where multi-kinase inhibition is beneficial.

Quantitative Characterization: Determining Inhibitory Potency (IC50)

Once one or more primary kinase targets have been identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay format measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Reagent Preparation:

-

Prepare a reaction buffer appropriate for the kinase of interest.

-

Prepare a solution of the purified kinase and its specific substrate peptide.

-

Prepare a solution of ATP at the Km concentration for the specific kinase.

-

-

Compound Titration: Perform a serial dilution of this compound to create a range of concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM).

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Data Presentation

| Parameter | Value |

| Kinase Target | [Hypothetical Target, e.g., PIM-1] |

| IC50 (nM) | [To be determined experimentally] |

| Assay Method | ADP-Glo™ Kinase Assay |

| ATP Concentration | [Km for the specific kinase] |

Mechanism of Action Studies

Understanding how this compound inhibits its target kinase is crucial. Pyrimidine derivatives often act as ATP-competitive inhibitors.[3] This can be confirmed through mechanism of action (MOA) studies.

Experimental Protocol: ATP Competition Assay

-

Assay Setup: Perform the in vitro kinase assay as described above, but with varying concentrations of both the inhibitor and ATP.

-

Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the kinase activity at different inhibitor concentrations.

-

Competitive Inhibition: The Vmax remains constant, while the apparent Km for ATP increases with increasing inhibitor concentration.

-

Non-competitive Inhibition: The Km remains constant, while the Vmax decreases.

-

Uncompetitive Inhibition: Both Vmax and Km decrease.

-

Logical Flow of Kinase Inhibitor Characterization

Caption: Workflow for characterizing a novel kinase inhibitor.

Cell-Based Assays: Assessing Target Engagement and Cellular Potency

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical step.

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase in live cells.

-

Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a NanoLuc® fusion protein.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Assay Execution: Add the NanoBRET™ tracer and Nano-Glo® substrate according to the manufacturer's protocol.

-

Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and binding of the compound to the target kinase.

Experimental Protocol: Cell Proliferation Assay

To determine if target inhibition translates to a functional cellular outcome, a cell proliferation assay is performed using a cancer cell line known to be dependent on the target kinase.

-

Cell Seeding: Seed the cancer cells in 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Assess cell viability using a reagent such as PrestoBlue™ or CellTiter-Glo®.[5]

-

Data Analysis: Calculate the GI50 (concentration required to inhibit cell growth by 50%).

Hypothetical Signaling Pathway

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-step strategy for the evaluation of this compound as a potential kinase inhibitor. By following this logical progression from broad screening to detailed biochemical and cellular characterization, researchers can build a robust data package to support its continued development. Positive outcomes from these studies would warrant further investigation into its selectivity profile against a wider range of kinases, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic approach is key to identifying promising new candidates.

References

- Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.

- Benchchem. Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.

-

Drewry, D. H., et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Chen, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021. Available from: [Link]

- BLDpharm. 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol.

-

Tantawy, E. S., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. 2024. Available from: [Link]

- Applichem. 5-Fluoro-2-(methylthio)pyrimidin-4-amine.

-

Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. 2020. Available from: [Link]

- Advanced ChemBlocks. 5-fluoro-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one.

-

PubMed. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Available from: [Link]

-

PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Available from: [Link]

-

PubMed Central. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Available from: [Link]

-

PubMed. 2-(Alkylthio)pyrimidin-4-ones as Novel, Reversible Inhibitors of Lipoprotein-Associated Phospholipase A2. Available from: [Link]

-

PubChem. 5-Fluoro-2-methoxy-4-(methylthio)pyridine. Available from: [Link]

-

PubMed Central. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Available from: [Link]

Sources

Methodological & Application

Application Notes & Experimental Protocols for 5-Fluoro-2-(methylthio)pyrimidin-4-ol

A Guide for Characterization in Oncology Drug Discovery

Authored by: Senior Application Scientist, Gemini Division

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1] Its structural resemblance to the purine bases of DNA and RNA allows for competitive interaction with a wide array of biological targets. This guide provides a comprehensive framework and detailed experimental protocols for the initial characterization of a novel derivative, 5-Fluoro-2-(methylthio)pyrimidin-4-ol . The protocols herein are designed for researchers in drug discovery and chemical biology, offering a logical, step-by-step workflow from initial compound handling to foundational in vitro assays. We will focus on two primary areas of investigation reflective of the common therapeutic applications of pyrimidine derivatives: direct enzyme inhibition via a kinase assay and cellular antiproliferative effects using a cancer cell line.[2][3]

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a "privileged scaffold" in drug development, a term given to molecular frameworks that are capable of binding to multiple biological targets.[4] This versatility has led to their successful development as anticancer agents, antivirals, and antimicrobials. In oncology, many pyrimidine-based drugs function as kinase inhibitors.[5] Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is fundamental to cell growth, proliferation, and survival. In many cancers, kinases become dysregulated, leading to uncontrolled cell division. Pyrimidine inhibitors are often designed to compete with ATP at the enzyme's active site, thereby blocking the signaling cascade and halting cancer progression.[6]

This compound is a compound of interest due to its structural features:

-

5-Fluoro Group: The substitution of fluorine at the C5 position can enhance binding affinity and modulate metabolic stability.[1]

-

2-(methylthio) Group: This group can influence the compound's solubility and interactions within the target's binding pocket.[7]

-

Pyrimidin-4-ol Core: This core structure is critical for mimicking the adenine ring of ATP and forming key hydrogen bonds with the kinase hinge region.[8]

This document outlines robust protocols to assess the potential of this compound as both a specific enzyme inhibitor and a general antiproliferative agent.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for generating reproducible and reliable data. The following protocol outlines the standard procedure for creating a high-concentration stock solution.

Protocol 2.1: Preparation of DMSO Stock Solution

-

Rationale: this compound, like many small organic molecules, is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with aqueous cell culture media at the low final concentrations used in assays.

-

Materials:

-

This compound (solid powder)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of this compound (e.g., 5 mg).

-

Solvent Addition: Based on the molecular weight (MW) of the compound, calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).

-

Example Calculation for a 10 mM stock:

-

Assume MW = 160.16 g/mol .

-

Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

-

Volume (µL) = (0.005 g / (160.16 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 3121.9 µL

-

-

-

Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.

-

Solubilization: Cap the tube tightly and vortex vigorously for 2-3 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure no solid particulates are visible.

-

Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Application I: In Vitro Kinase Inhibition Assay